molecular formula C6H9NOS B2389731 4-Isocyanatothiane CAS No. 1528156-97-9

4-Isocyanatothiane

Cat. No.: B2389731
CAS No.: 1528156-97-9
M. Wt: 143.2
InChI Key: CHLFSORNTZBSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanatothiane is an organic compound with the molecular formula C6H9NOS. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is notable for its unique structure, which includes a thiopyran ring substituted with an isocyanate group at the fourth position. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical studies and applications.

Mechanism of Action

Isocyanates and Their General Mechanism of Action

Isocyanates are a group of reactive organic compounds that contain the isocyanate group (-N=C=O). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials .

Isocyanates are known for their reactivity, which is largely due to the electrophilic nature of the carbon in the isocyanate group. This makes them highly reactive towards a variety of nucleophiles including alcohols, amines, and even water . The reaction of isocyanates with these nucleophiles forms a variety of products, including ureas, urethanes, and biurets, depending on the specific reactants involved .

Biochemical Pathways

This can lead to changes in protein structure and function, potentially affecting various biochemical pathways .

Pharmacokinetics

They are typically metabolized and excreted rapidly .

Result of Action

These effects can include irritation of the eyes, skin, and respiratory tract, sensitization and allergic reactions, and in some cases, damage to the lungs .

Action Environment

The action of 4-Isocyanatothiane, like other isocyanates, can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity. Similarly, temperature and pH can also affect the reactivity of isocyanates .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanatothiane can be synthesized through several methods. One common approach involves the reaction of amines with phosgene (COCl2), which produces isocyanates via the intermediacy of carbamoyl chlorides. The general reaction is as follows:

RNH2+COCl2RNCO+2HCl\text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} RNH2​+COCl2​→RNCO+2HCl

In this case, the amine precursor would be a thiopyran derivative.

Another method involves the use of isocyanic acid, which can be added to alkenes to form isocyanates. Additionally, alkyl isocyanates can be formed by displacement reactions involving alkyl halides and alkali metal cyanates.

Industrial Production Methods

Industrial production of this compound typically involves the phosgenation of amines due to its efficiency and scalability. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride as a safer phosgene substitute are also employed. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanatothiane undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

    Substitution: Undergoes substitution reactions with suitable reagents.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols to form urethanes.

    Amines: Reacts with primary and secondary amines to form substituted ureas.

    Water: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from the reaction with water.

Scientific Research Applications

4-Isocyanatothiane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.

    Industry: Utilized in the production of polyurethanes and other polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isocyanate: Similar in reactivity but lacks the sulfur atom present in 4-Isocyanatothiane.

    Methyl Isocyanate: Another isocyanate compound, but with a simpler structure and different reactivity profile.

    Ethyl Isocyanate: Similar to methyl isocyanate but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of a thiopyran ring, which imparts distinct chemical properties compared to other isocyanates. The sulfur atom in the ring can participate in additional chemical reactions, making this compound a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-isocyanatothiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLFSORNTZBSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.